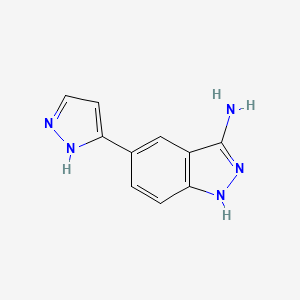

5-(1H-pyrazol-3-yl)-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N5 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

5-(1H-pyrazol-5-yl)-1H-indazol-3-amine |

InChI |

InChI=1S/C10H9N5/c11-10-7-5-6(8-3-4-12-13-8)1-2-9(7)14-15-10/h1-5H,(H,12,13)(H3,11,14,15) |

InChI Key |

IGZUVSXJCYZCJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NN3)C(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 1h Pyrazol 3 Yl 1h Indazol 3 Amine and Analogs

Strategies for Indazole Ring System Construction

The formation of the indazole scaffold is a critical step, and various methodologies have been developed to achieve this. These strategies often begin with appropriately substituted benzene (B151609) derivatives and proceed through cyclization reactions.

Cyclization Reactions from Substituted Benzene Precursors

A prevalent and efficient method for constructing the 3-aminoindazole core involves the cyclization of substituted benzonitriles. A key precursor, 5-bromo-1H-indazol-3-amine, can be synthesized in high yield from 5-bromo-2-fluorobenzonitrile (B68940). The reaction proceeds by heating the benzonitrile (B105546) derivative with hydrazine (B178648) hydrate (B1144303). This transformation is typically rapid, with reports indicating completion within minutes to a few hours, affording the desired 3-aminoindazole through a nucleophilic aromatic substitution and subsequent cyclization. nih.govchemicalbook.comnih.gov

Another approach utilizes 2-bromobenzonitriles, which can undergo a two-step process involving a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence to yield substituted 3-aminoindazoles. nih.gov This method provides an alternative to the classical SNAr reactions with hydrazine. nih.gov

The following table summarizes a typical synthesis of a key intermediate, 5-bromo-1H-indazol-3-amine:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, ethanol, sealed tube, 343 K, 4 h | 5-Bromo-1H-indazol-3-amine | 90% | nih.gov |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine, 100 °C, 5 minutes | 5-Bromo-1H-indazol-3-amine | 99.5% | chemicalbook.com |

Oxidative Cyclization Approaches

Oxidative cyclization presents another avenue for indazole synthesis. These methods often involve the formation of an N-N bond in the final ring-closing step. For instance, 2-aminomethyl-phenylamines can be converted to their corresponding indazoles through an N-N bond-forming oxidative cyclization. This approach is versatile, allowing for the synthesis of various substituted indazoles.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed reactions are powerful tools for constructing the indazole ring. Intramolecular C-N bond formation via palladium catalysis is a key strategy. For example, ortho-haloaryl hydrazines can undergo palladium-catalyzed cyclization to form the indazole core. nih.gov These reactions offer a broad substrate scope and functional group tolerance. Additionally, palladium-catalyzed C-C and C-N coupling reactions are instrumental in the synthesis of precursors for cyclization. mdpi.com

Metal-Free Cyclization Reactions

While metal-catalyzed reactions are common, metal-free alternatives for indazole synthesis are also being explored. One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. This one-pot, metal-free reaction is operationally simple and proceeds under mild conditions, displaying a broad tolerance for various functional groups. nih.gov

Approaches for Incorporating the Pyrazole (B372694) Moiety into the Indazole Scaffold

Once the indazole core is established, the next critical step is the introduction of the pyrazole ring at the C-5 position.

Direct Functionalization Strategies at the Indazole C-5 Position

The most direct and widely used method for introducing an aryl or heteroaryl substituent at the C-5 position of an indazole is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this transformation. nih.gov

The general conditions for such a Suzuki coupling are outlined below:

| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| 5-Bromo-1H-indazol-3-amine | Pyrazoleboronic acid/ester | PdCl2(dppf)2 | Cs2CO3 | 1,4-Dioxane/H2O | 5-(1H-Pyrazol-yl)-1H-indazol-3-amine | nih.gov (inferred) |

The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and purity of the final product. The N-H group of the indazole and pyrazole may require protection, although some procedures have been developed for the coupling of unprotected (NH)-heterocycles. researchgate.netresearchgate.net

Assembly of Pyrazole Ring onto Indazole Intermediates

One fundamental approach to the synthesis of 5-(pyrazolyl)indazoles is the construction of the pyrazole ring directly onto a pre-existing, functionalized indazole core. This strategy relies on classic pyrazole syntheses, adapted for an indazole substrate. A principal method involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species.

To achieve this, an indazole intermediate bearing a 1,3-dicarbonyl or an equivalent synthon at the 5-position is required. For instance, a 5-(3-oxo-alkanoyl)-1H-indazol-3-amine derivative could be treated with hydrazine hydrate or a substituted hydrazine. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

Another relevant method is the Japp-Klingemann reaction. nih.govresearchgate.net This reaction can be adapted to form a pyrazole ring by reacting an active methylene (B1212753) compound with an arenediazonium salt, leading to a hydrazone that can be cyclized. nih.govresearchgate.net In the context of an indazole intermediate, a 5-substituted indazole with an activated methylene group (e.g., a β-keto ester or β-diketone) could be reacted with a diazonium salt, followed by cyclization to form the pyrazole moiety. The versatility of this method allows for the introduction of various substituents on the pyrazole ring depending on the chosen precursors. nih.govresearchgate.net

Targeted Synthesis of 5-(1H-Pyrazol-3-yl)-1H-Indazol-3-amine

The targeted synthesis of this compound is most efficiently achieved through modern cross-coupling methodologies, which offer high yields and broad functional group tolerance.

Development of Efficient and Scalable Synthetic Routes

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most efficient and scalable strategy for synthesizing the target compound. This approach involves the coupling of a halogenated indazole derivative with a pyrazole-containing organoboron reagent.

The general synthetic route begins with a readily available starting material, such as 5-bromo-2-fluorobenzonitrile. mdpi.com This compound can be cyclized with hydrazine hydrate in a high-yielding reaction to produce 5-bromo-1H-indazol-3-amine. mdpi.com This key intermediate then serves as the scaffold for the introduction of the pyrazole moiety.

The core reaction is the Suzuki coupling of 5-bromo-1H-indazol-3-amine with a suitable pyrazoleboronic acid or pyrazoleboronic acid pinacol (B44631) ester. mdpi.com The use of a catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)₂) is common for such transformations, facilitating the reaction with high efficiency and shorter reaction times. mdpi.com This modular approach allows for the late-stage introduction of the pyrazole ring, which is advantageous for building libraries of related analogs.

Evaluation of Reaction Conditions and Yield Optimization

The success of the Suzuki coupling is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, base, solvent, and temperature all play a critical role in maximizing the yield and purity of the final product.

A typical optimization study would evaluate various combinations of these parameters. For the coupling of 5-bromo-1H-indazol-3-amine with a pyrazoleboronic acid derivative, key variables include:

Palladium Catalyst: Different palladium complexes and ligands can be screened to find the most active system. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf)₂ are common choices.

Base: An inorganic base is required to activate the boronic acid. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used.

Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or DME/H₂O, to ensure solubility of both the organic and inorganic reagents. mdpi.com

Temperature: The reaction is generally heated to ensure a reasonable reaction rate, often between 80-100 °C. mdpi.com

The following interactive table illustrates a hypothetical optimization study for the Suzuki coupling step.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 55 |

| 2 | PdCl₂(dppf)₂ | Na₂CO₃ | DME/H₂O | 80 | 72 |

| 3 | PdCl₂(dppf)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 |

| 4 | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 92 |

| 5 | PdCl₂(dppf)₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |

Derivatization Strategies for Structural Analogs

The core structure of this compound offers multiple points for derivatization to generate a wide array of structural analogs. These modifications can be made at the 3-amino group of the indazole, on the indazole ring itself, or on the pyrazole ring.

Modification of the 3-Amino Group: The primary amine at the C-3 position is a versatile handle for derivatization. It can readily undergo acylation with acyl chlorides or carboxylic acids to form amides, or react with sulfonyl chlorides to produce sulfonamides. mdpi.com Reductive amination with aldehydes or ketones can yield secondary or tertiary amines.

Substitution on the Indazole Ring: While the 5-position is occupied by the pyrazole ring, other positions on the indazole nucleus (e.g., N-1, C-4, C-6, C-7) can be functionalized. N-alkylation or N-arylation at the N-1 position of the indazole is a common strategy to introduce further diversity.

Substitution on the Pyrazole Ring: The Suzuki coupling approach is particularly powerful for generating analogs with substituted pyrazole rings. By starting with different substituted pyrazoleboronic acids, a variety of functional groups (e.g., alkyl, aryl, halo) can be incorporated onto the pyrazole moiety. Furthermore, the N-1 position of the pyrazole ring is also available for substitution.

The following table showcases potential structural analogs and the synthetic strategies that could be employed for their synthesis.

| Analog Structure | Modification Site | Synthetic Strategy | Reference Precursor |

|---|---|---|---|

| N-(5-(1H-pyrazol-3-yl)-1H-indazol-3-yl)acetamide | Indazole 3-amino group | Acylation with acetyl chloride | This compound |

| 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine | Pyrazole ring | Suzuki coupling | 5-Bromo-1H-indazol-3-amine and (1-Methyl-1H-pyrazol-4-yl)boronic acid |

| 1-Methyl-5-(1H-pyrazol-3-yl)-1H-indazol-3-amine | Indazole N-1 position | N-Alkylation with methyl iodide | This compound |

| 5-(5-Methyl-1H-pyrazol-3-yl)-1H-indazol-3-amine | Pyrazole ring | Suzuki coupling | 5-Bromo-1H-indazol-3-amine and (5-Methyl-1H-pyrazol-3-yl)boronic acid |

| N-Benzyl-5-(1H-pyrazol-3-yl)-1H-indazol-3-amine | Indazole 3-amino group | Reductive amination with benzaldehyde | This compound |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on the Indazole Core

The indazole ring is a prevalent scaffold in medicinal chemistry, recognized for its role in numerous biologically active compounds, including kinase inhibitors. nih.govnih.gov It is considered a bioisostere of indole (B1671886) and catechol, capable of forming critical interactions with protein targets. google.comnih.gov The SAR of the indazole core in 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine is largely dictated by modifications at the nitrogen positions, the C3-amino group, and the C5-position where the pyrazole (B372694) moiety is attached.

Modifications at the N1 and N2 Positions

The indazole core possesses two nitrogen atoms, N1 and N2, which can be substituted, typically via alkylation or arylation. The position of the substituent can significantly influence the compound's biological activity and physicochemical properties.

Tautomerism and Stability : The indazole ring exhibits annular tautomerism, existing as 1H-indazole or 2H-indazole. nih.govnih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov Direct alkylation of an unsubstituted 1H-indazole often results in a mixture of N1- and N2-substituted products, with the ratio depending heavily on reaction conditions (base, solvent) and the electronic and steric nature of other substituents on the ring. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org

Regioselectivity : Studies on indazole alkylation have shown that specific conditions can favor one isomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of N1-alkylated products. nih.gov Conversely, substituents at the C7 position, such as -NO2 or -CO2Me, can direct alkylation to the N2 position. nih.gov This regioselectivity is critical, as both N1- and N2-substituted indazoles are found in clinically approved drugs, indicating distinct roles in target engagement. nih.govbeilstein-journals.org For example, Pazopanib is an N2-substituted indazole, while Niraparib is an N1-substituted derivative. beilstein-journals.orgnih.gov

Biological Impact : The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, playing a role in anchoring the molecule within a protein's binding site. nih.gov Alkylation at either position removes a hydrogen bond donor capability but introduces a substituent that can be tailored to occupy specific hydrophobic pockets, potentially enhancing potency and selectivity. The choice between N1 and N2 substitution alters the vector and geometry of the appended group, which can be pivotal for optimizing interactions with the target protein.

| Indazole Substrate | Reaction Conditions (Base/Solvent) | Major Product | Reference |

|---|---|---|---|

| Generic 1H-Indazole | NaH / THF | N1-Alkylation Favored | nih.gov |

| 7-Nitro-1H-indazole | NaH / THF | N2-Alkylation Favored | nih.gov |

| Unsubstituted 1H-Indazole | Mitsunobu Conditions | N2-Alkylation Favored | nih.govbeilstein-journals.org |

| Generic 1H-Indazole | Cs2CO3 / DMF | Mixture of N1 and N2 | beilstein-journals.org |

Substitution Effects at the C3-Amino Group

The 1H-indazol-3-amine moiety is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. nih.gov Modifications to this amino group are a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.

Acylation and Sulfonylation : The C3-amino group can be readily acylated or sulfonylated. These modifications can introduce additional interaction points. For instance, a study on 3-substituted 1H-indazoles as IDO1 inhibitors found that a carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. mdpi.com

Introduction of Other Functional Groups : Attaching larger groups, such as piperazine (B1678402) acetamide, has been explored to enhance properties like solubility and oral bioavailability. nih.gov Such modifications can extend the molecule into different sub-pockets of a target's active site, leading to improved biological activity. The nature of the linker and the terminal group are both critical variables in SAR studies.

Role of Substituents at the C5 Position Bearing the Pyrazole Moiety

In the parent compound, the C5 position of the indazole ring is substituted with a 1H-pyrazol-3-yl group. This position is a key vector for modification to explore interactions within a target's active site.

Steric and Electronic Effects : SAR studies on various indazole series have shown diverse requirements for the C5 position. In some cases, only small substituents are tolerated, suggesting a sterically constrained binding pocket. acs.org In other instances, larger aryl groups at C5 are beneficial for activity. nih.gov

Contribution of the Pyrazole Ring and Its Substituents

The pyrazole ring is considered a "privileged scaffold" in drug discovery, valued for its metabolic stability and its ability to participate in various non-covalent interactions. researchgate.netnih.govpharmatutor.org Its inclusion in the this compound structure provides a versatile platform for fine-tuning biological activity.

Positional Isomerism and Aromaticity Effects

The way the pyrazole ring is attached to the indazole core and its inherent aromatic properties are fundamental to its function.

Aromaticity and π-Interactions : The aromatic nature of the pyrazole ring allows it to engage in π-π stacking interactions, often with aromatic amino acid residues like tryptophan or tyrosine in a protein's active site. nih.gov This interaction is crucial for the binding of many pyrazole-containing drugs. nih.gov

Influence of Functional Groups on the Pyrazole Ring

While the parent compound has an unsubstituted pyrazole ring, SAR studies on analogous structures show that adding functional groups to this ring can precisely modulate biological activity. nih.govacs.org

Modulating Potency and Conformation : The introduction of small substituents, such as methyl or methoxy (B1213986) groups, can influence the molecule's preferred conformation. acs.org In one study, adding a methoxy group to a pyrazole linker enhanced inhibitory activity nearly tenfold by inducing a more favorable conformational orientation for binding. acs.org Conversely, bulkier groups like dimethyl or trifluoromethyl on the pyrazole ring can cause steric clashes and abolish activity. acs.org

Target-Specific Requirements : The optimal substitution pattern on the pyrazole ring is highly dependent on the specific biological target. For example, studies on PDE5 inhibitors revealed that an unsubstituted pyrazole ring was essential for selective inhibition. nih.gov In contrast, for binding to the enzyme CYP2E1, the addition of a methyl group at the C3 or C4 position of the pyrazole significantly improved affinity compared to the unsubstituted ring. nih.gov These findings suggest that for this compound, the unsubstituted pyrazole may be optimal for certain targets, while for others, small alkyl or alkoxy groups could enhance potency.

| Target | Scaffold | Pyrazole Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| PDE5 | Sildenafil analogue | Any substitution | Loss of selective inhibition | nih.gov |

| CYP2E1 | Pyrazole | 3-Methyl or 4-Methyl | Improved binding affinity | nih.gov |

| CYP2E1 | Pyrazole | 3,5-Dimethyl | Blocked binding | nih.gov |

| EGFRLR/TM/CS | Pteridinone derivative | 3-Methoxy | ~10-fold increase in potency | acs.org |

| EGFRLR/TM/CS | Pteridinone derivative | Dimethyl or Trifluoromethyl | Abolished activity | acs.org |

Ligand Efficiency and Lipophilic Efficiency in Structure Optimization

In the realm of drug discovery, particularly in fragment-based and lead optimization phases, ligand efficiency (LE) and lipophilic efficiency (LipE) are pivotal metrics. They provide a normalized measure of a compound's binding affinity, taking into account its size and lipophilicity, respectively. This allows for a more rational comparison of compounds and helps in prioritizing those with a more favorable balance of properties for further development.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the formula:

LE = - (ΔG / HA)

where ΔG is the Gibbs free energy of binding (related to potency metrics like pIC₅₀ or pKᵢ) and HA is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that a molecule achieves its potency with a more efficient use of its atoms. For fragment-based drug design, an LE of ≥ 0.3 is often considered a good starting point.

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). The formula for LipE is:

LipE = pIC₅₀ - cLogP

High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. LipE helps in designing compounds with a better balance between potency and lipophilicity. A higher LipE value is preferred, indicating that the compound's potency is not solely driven by increasing its greasiness.

The following interactive table illustrates hypothetical data for a series of analogs of this compound to demonstrate the application of these metrics in structure optimization.

| Compound | R Group Modification | pIC₅₀ | Heavy Atoms (HA) | cLogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| 1 | H (Parent Compound) | 6.5 | 15 | 0.43 | 7.5 | |

| 2 | -CH₃ at pyrazole N1 | 6.8 | 16 | 2.5 | 0.43 | 4.3 |

| 3 | -OH at indazole C6 | 7.0 | 16 | 2.0 | 0.44 | 5.0 |

| 4 | -Cl at indazole C6 | 7.2 | 16 | 2.8 | 0.45 | 4.4 |

| 5 | -NH₂ at pyrazole C4 | 7.5 | 16 | 1.8 | 0.47 | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for these exact analogs were not found in the searched literature.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, its conformation, is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule and to understand the energetic barriers between them. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its target protein.

For this compound and its derivatives, the key conformational features include the relative orientation of the pyrazole and indazole ring systems and the orientation of substituents. The bond connecting the pyrazole and indazole rings allows for rotation, leading to a range of possible conformations from planar to various twisted arrangements.

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in many kinase inhibitors. mdpi.com This suggests that in its bioactive conformation, the 3-amino group of the indazole ring forms critical hydrogen bonds with the backbone of the kinase hinge region. The pyrazole ring and any substituents on it would then be positioned to interact with other regions of the ATP-binding pocket, contributing to both potency and selectivity.

Computational modeling and experimental techniques like X-ray crystallography are instrumental in determining bioactive conformations. While a specific crystal structure for this compound bound to a target was not identified in the searched literature, studies on analogous pyrazole and indazole-based inhibitors provide insights. For instance, conformationally restricted pyrazole derivatives have been designed to lock the molecule into a presumed bioactive conformation, leading to improved inhibitory properties. nih.gov

Based on a comprehensive search of publicly available scientific literature and databases, there is no specific information regarding the molecular pharmacology and mechanisms of action for the compound “this compound” corresponding to the detailed outline provided.

The search for data on this exact molecule's activity—including its kinase inhibition profiles against GSK-3, ROCK, JAK, AKT, PLK, CK2, JNK1, aurora, pim, Bcr-Abl, FGFRs, Haspin, and CHK1, as well as its receptor modulation activity on mGlu4, 5-HT3, and 5-HT4—did not yield any specific results.

While the scientific literature contains extensive research on related chemical structures, such as other indazole and pyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related compounds. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for the designated molecule.

Molecular Pharmacology and Mechanisms of Action

There is no specific information available in the reviewed literature regarding the modulation of cellular pathways by 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine. While related indazole and pyrazole (B372694) derivatives have been shown to influence various cellular processes, these findings cannot be directly attributed to the subject compound without specific experimental evidence.

No studies were identified that investigate the effect of this compound on cell cycle progression or arrest. Research on some substituted 1H-indazol-3-amine derivatives has indicated an ability to induce cell cycle arrest, particularly in the G0/G1 phase, often linked to the p53/MDM2 pathway. However, these findings are specific to the tested derivatives and cannot be extrapolated to this compound.

The capacity of this compound to induce apoptosis in cellular models has not been documented in the available scientific literature. Studies on other pyrazole and indazole-based compounds have demonstrated pro-apoptotic effects through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. Without direct research, the apoptotic potential of this compound remains unknown.

There is no available data concerning the modulation of inflammatory pathways by this compound. The broader class of indazole derivatives is known to possess anti-inflammatory properties, with some compounds targeting key inflammatory mediators and signaling pathways. However, the specific activity of this compound in this context has not been reported.

No molecular docking or binding affinity studies specifically for this compound have been published. Docking studies are frequently performed on novel indazole and pyrazole derivatives to predict their binding interactions with various biological targets, such as protein kinases and receptors like MDM2 and the Peripheral Benzodiazepine Receptor (PBR). These computational studies provide insights into potential mechanisms of action, but such analyses for this compound are not available in the reviewed literature.

Preclinical Biological Evaluation

In Vitro Cellular Efficacy Studies

Antiproliferative Activity in Malignant Cell Lines

Derivatives of 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine have been the subject of extensive investigation to determine their effectiveness against a variety of cancer cell lines. A notable study designed and synthesized a series of indazole derivatives, evaluating their inhibitory effects on human cancer cell lines including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) using the MTT colorimetric assay. researchgate.netnih.gov One particular derivative demonstrated a significant inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. researchgate.netnih.gov This same compound was also found to influence apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway in a manner dependent on concentration. researchgate.netnih.gov

Further research into pyrazole (B372694) derivatives has shown their potential as anticancer agents. researchgate.net For instance, a series of 1,3,5-triaryl-1H-pyrazole derivatives were synthesized and their cytotoxicity was assessed against several cancer cell lines, including MCF-7. researchgate.net These studies contribute to the growing body of evidence supporting the antiproliferative properties of pyrazole-containing compounds. The antiproliferative activity of these derivatives has been documented against a range of other malignant cell lines such as MDA-MB-231 and Hela, indicating a broad spectrum of potential anticancer applications.

Antiproliferative Activity of this compound Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 | researchgate.netnih.gov |

| A549 | Lung Cancer | Data Not Specified | researchgate.netnih.gov |

| PC-3 | Prostate Cancer | Data Not Specified | researchgate.netnih.gov |

| HepG-2 | Hepatoma | Data Not Specified | researchgate.netnih.gov |

| MCF-7 | Breast Cancer | Data Not Specified | researchgate.net |

Note: The table presents a summary of the antiproliferative activities observed for derivatives of the primary compound. Specific IC50 values are provided where available in the cited literature.

Selectivity against Non-Malignant Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. In this regard, a derivative of 1H-indazole-3-amine that was potent against the K562 cancer cell line also demonstrated significant selectivity for a normal cell line (HEK-293), with an IC50 value of 33.2 µM. researchgate.netnih.gov This indicates a favorable therapeutic window, suggesting that the compound is substantially more toxic to cancer cells than to non-malignant cells. Another study noted that while a particular derivative showed a strong inhibitory effect against Hep-G2 cancer cells (IC50 = 3.32 µM), it also exhibited high toxicity to normal HEK-293 cells (IC50 = 12.17 µM), making it less suitable for further development due to its poor selectivity. nih.gov

Efficacy in Other Preclinical In Vitro Models (e.g., anti-inflammatory, antimicrobial, antidiabetic)

Beyond their anticancer properties, indazole and pyrazole derivatives have been explored for other therapeutic applications. Various substituted indazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-diabetic properties. nih.gov

Anti-inflammatory Activity : Indazole and its derivatives have been shown to inhibit cyclooxygenase-2, pro-inflammatory cytokines, and free radicals in a concentration-dependent manner in in vitro assays, highlighting their potential as anti-inflammatory agents. researchgate.net

Antimicrobial Activity : A study on a collection of compounds featuring indazoles and pyrazoles found that several possessed significant antibacterial potency against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus genera. nih.gov One lead compound reached minimum inhibitory concentration (MIC) values of 4 µg/mL on these species. nih.gov

Antidiabetic Activity : A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were screened for their in vitro antioxidant activity, which is relevant to alleviating oxidative damage in diabetes mellitus. researchgate.net Certain compounds in this series exhibited prominent antioxidant and antidiabetic activity. researchgate.net Another study investigated the antidiabetic potential of pyrazolobenzothiazine derivatives and found effective IC50 values for α-glucosidase (3.91 µM) and α-amylase (8.89 µM). nih.gov

In Vivo Efficacy Assessment in Animal Models

Assessment of Anti-tumor Activity in Xenograft Models (e.g., mouse models)

While specific in vivo data for this compound in xenograft models is not detailed in the provided search results, related compounds have been evaluated. For instance, a potent MDM2 inhibitor, MI-888, which shares structural similarities, demonstrated rapid, complete, and durable tumor regression in two types of xenograft models of human cancers. ekb.eg This suggests that compounds with a similar mechanism of action, such as derivatives of this compound that inhibit the p53-MDM2 pathway, may also exhibit significant anti-tumor activity in vivo.

Efficacy in Other Preclinical In Vivo Disease Models

The therapeutic potential of indazole and pyrazole derivatives extends to other disease models in vivo.

Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, indazole and its derivatives significantly inhibited edema in a dose- and time-dependent manner, demonstrating their acute anti-inflammatory activity. researchgate.net Pyrazoline derivatives have also been shown to be potent in inhibiting carrageenan-induced paw edema. mdpi.com

Antidiabetic Activity : In a streptozotocin-induced model of diabetes, certain pyrazole derivatives exhibited prominent antidiabetic activity. researchgate.net Another study using a mouse model found that a pyrazolobenzothiazine derivative helped lower blood glucose levels and increased insulin (B600854) levels. nih.gov

Preclinical Pharmacokinetic Profiling

Comprehensive pharmacokinetic studies are crucial in the early stages of drug development to understand how a potential therapeutic agent is processed by a living organism. This typically involves a suite of in vivo and in vitro assays to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. However, no such data has been published for this compound.

Absorption and Distribution Studies in Animal Models

Information regarding the absorption and distribution of this compound in animal models is currently unavailable. Key parameters that would typically be investigated in such studies include:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood plasma, which can affect its distribution and availability to target tissues.

Tissue Distribution: The concentration of the compound in various tissues and organs throughout the body, providing insights into its potential sites of action and accumulation.

Without experimental data, it is not possible to construct a data table or provide a narrative on the absorption and distribution characteristics of this compound.

Metabolic Stability and Metabolite Identification in Animal Microsomes

The metabolic stability of a compound is a critical determinant of its half-life and duration of action. These studies are often conducted using liver microsomes from various species to predict hepatic clearance. Subsequent metabolite identification helps to understand the biotransformation pathways and to identify any potentially active or toxic metabolites.

For this compound, there are no published studies detailing its metabolic stability in animal microsomes (e.g., mouse, rat, dog, monkey) or identifying the metabolites formed. Therefore, a data table summarizing parameters such as intrinsic clearance (CLint) and half-life (t½) cannot be generated.

Excretion Pathways in Animal Models

Understanding the routes by which a compound and its metabolites are eliminated from the body is essential for a complete pharmacokinetic profile. Excretion studies in animal models typically quantify the recovery of the compound in urine and feces.

As with the other pharmacokinetic parameters, there is no available research that describes the excretion pathways of this compound in any animal model. Consequently, a data table detailing the percentage of the administered dose excreted via renal and fecal routes cannot be provided.

Computational Chemistry and Rational Drug Design

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of the pyrazole-indazole scaffold, might interact with a biological target, typically a protein. This analysis is key for structure-based drug design.

Research on compounds structurally related to 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine has demonstrated their potential to bind to various protein kinases, which are crucial targets in cancer therapy. For instance, docking studies on 1H-indazole-3-amine derivatives have revealed their potential as hinge-binding groups for multi-target inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tie-2, and EphB4, all of which are important in angiogenesis. researchgate.net Similarly, 1H-pyrazole derivatives have been docked against targets like VEGFR-2, Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), showing that these compounds fit deeply within the binding pockets and form key hydrogen bonds. nih.gov

In a study involving N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, a closely related scaffold, molecular docking simulations were performed against the Pancreatic Lipase (PL) colipase complex (PDB ID: 1N8S). europeanreview.org The most potent compound in this series demonstrated a strong binding affinity of -9.5 kcal/mol and formed five conventional hydrogen bonds with key amino acid residues GLU253, ILE78, ASP79, and PHE258, as well as one Pi-donor hydrogen bond with ILE78. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compound's inhibitory potential.

The table below summarizes molecular docking findings for various pyrazole (B372694) and indazole derivatives against different protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine Derivatives | Pancreatic Lipase (PL) | GLU253, ILE78, ASP79, PHE258 | -9.5 nih.gov |

| 1-trityl-5-azaindazole Derivatives | MDM2-p53 | GLN72, HIS73 | -359.2 jocpr.comjocpr.com |

| 1-trityl-5-azaindazole Derivatives | Peripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.9 to -286.4 jocpr.comjocpr.com |

| 1H-pyrazole Derivatives | VEGFR-2 | Not Specified | -10.09 nih.gov |

| 1H-pyrazole Derivatives | Aurora A Kinase | Not Specified | -8.57 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of newly designed molecules and in understanding the structural features essential for their function.

For pyrazole and indazole derivatives, various QSAR studies have been conducted to guide the design of more potent inhibitors for different biological targets. For example, a five-dimensional (5D)-QSAR study was performed on a series of 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov This advanced QSAR methodology, which considers different induced-fit models, revealed that the biological activity was significantly influenced by hydrogen bond acceptor, hydrophobic, and salt bridge interactions. nih.gov The resulting model was statistically robust and successfully validated, proving its utility for designing new EGFR inhibitors. nih.gov

In another study, a 3D-QSAR model was developed for pyrozolo[1,5-a]pyridine analogues, which share structural similarities with the pyrazole moiety, to understand their inhibitory activity against Phosphodiesterase 4 (PDE4). nih.gov The model highlighted the critical importance of specific pharmacophoric features for potent inhibition. nih.gov Such QSAR models are invaluable for optimizing lead compounds, as they provide a clear rationale for structural modifications to enhance biological activity.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations are used to assess the stability of the docked conformation, observe conformational changes, and calculate binding free energies, providing a more accurate estimation of the ligand's affinity for its target. eurasianjournals.com

MD simulations have been employed to validate the stability of complexes formed between pyrazole derivatives and their target proteins. nih.govresearchgate.net For instance, simulations performed on docked complexes of indazole-1-carboxamide derivatives showed that the ligand-protein binding remained stable and in equilibrium, with structural deviations of approximately 1–3 Å. researchgate.net Furthermore, techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are often used in conjunction with MD simulations to calculate binding free energies, which can help in ranking potential inhibitors more accurately. researchgate.netnih.gov These simulations confirm the reliability of the docking poses and provide confidence that the identified interactions are maintained in a more biologically relevant, dynamic environment. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a ligand must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. eurasianjournals.com

This approach has been successfully applied to pyrazole-containing scaffolds. In a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, a five-point pharmacophore model (AHHRR.3) was developed. nih.gov The model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov This pharmacophore was subsequently used to align the molecules for 3D-QSAR analysis and to rationalize their interactions within the PDE4 active site. nih.gov

Virtual screening campaigns utilizing such models, or simply based on the structural similarity to the pyrazole-indazole core, have been used to identify new potential inhibitors for various targets, including Janus kinase 3 (JAK3) and anti-hyperglycemic targets. nih.govnih.gov This strategy efficiently filters vast chemical libraries to a manageable number of promising candidates for further experimental testing. nih.gov

De Novo Drug Design and Scaffold Hopping Approaches

De novo drug design and scaffold hopping are advanced computational strategies for discovering novel chemotypes. De novo design involves constructing new molecules from scratch or smaller fragments within the constraints of a target's binding site. nih.gov Scaffold hopping aims to replace the core structure (scaffold) of a known active compound with a functionally equivalent but structurally novel one, often to improve properties or escape existing patent claims. nih.gov

The indazole scaffold is recognized as a versatile and "privileged" structure in medicinal chemistry, making it a valuable starting point for these design strategies. researchgate.netrsc.org

De Novo Design : Fragment-led de novo design has been used to identify novel 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov This approach involves piecing together small molecular fragments to build a novel ligand that fits optimally within the target's active site. nih.gov

Scaffold Hopping : The indazole framework has been successfully used as a replacement for other heterocyclic cores. In one notable example, researchers performed a scaffold hop from an indole (B1671886) core to an indazole framework to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors for cancer therapy. nih.govrsc.org Similarly, a strategy involving scaffold hopping and molecular hybridization was used to develop potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold. nih.gov These examples underscore the utility of the indazole core in generating new chemical entities with improved or altered biological activities.

In Silico ADMET Predictions

Before significant resources are invested in synthesizing and testing new compounds, it is crucial to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADMET prediction tools are used to computationally estimate these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties early in the discovery process.

For derivatives of pyrazole- and indazole-containing scaffolds, in silico ADMET predictions are a standard part of the design and evaluation workflow. nih.gov Studies on N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, which are structurally analogous to the title compound, included screening for compliance with Lipinski's Rule of Five and other ADMET parameters. europeanreview.orgresearchgate.net Lipinski's rules are a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

Typical parameters evaluated using web-based servers and specialized software include:

Physicochemical Properties : Molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

Absorption : Prediction of gastrointestinal (GI) absorption and cell permeability.

Distribution : Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism : Identification of potential sites of metabolism by cytochrome P450 enzymes.

The table below shows representative in silico ADMET predictions for pyrazole derivatives from a virtual screening study.

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five |

| Compound 1 | 436.52 | 4.88 | 2 | 5 | Pass |

| Compound 5 | 450.55 | 4.71 | 2 | 6 | Pass |

| Compound 6 | 466.55 | 4.80 | 2 | 6 | Pass |

| Compound 7 | 480.99 | 4.63 | 2 | 7 | Pass |

| Compound 17 | 452.50 | 4.10 | 3 | 6 | Pass |

| Compound 18 | 468.50 | 4.19 | 3 | 6 | Pass |

| Compound 33 | 496.58 | 4.77 | 3 | 7 | Pass |

| (Data adapted from a virtual screening study on pyrazole derivatives of usnic acid) nih.gov |

These computational predictions help prioritize compounds for synthesis that have a higher probability of possessing the necessary pharmacokinetic profile to become successful drug candidates. researchgate.net

Intellectual Property Landscape and Future Research Directions

Analysis of Academic Patents and Published Applications for Indazole-Pyrazole Derivatives

The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a significant pharmacophore in medicinal chemistry, leading to a rich intellectual property landscape. researchgate.nettandfonline.comnih.gov A review of patents published between 2013 and 2017 alone identified forty-two patents describing indazole derivatives for various therapeutic applications. researchgate.nettandfonline.comnih.gov This highlights the intense interest in developing novel therapeutic agents based on this heterocyclic system. researchgate.nettandfonline.comnih.gov

A significant portion of patent activity revolves around the development of indazole derivatives as protein kinase inhibitors for the treatment of cancer. tandfonline.comnih.govrsc.org Many patents describe compounds targeting specific kinases involved in cell signaling pathways crucial for tumor growth and proliferation. tandfonline.comnih.gov For instance, derivatives have been patented as inhibitors of MAP kinase, Aurora kinases, and tyrosine kinases. tandfonline.com The commercial success of indazole-containing drugs like Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in cancer therapy, has further spurred research and patent applications in this area. researchgate.nettandfonline.com

Beyond oncology, patents for indazole derivatives cover a range of other therapeutic areas. nih.gov These include treatments for inflammatory disorders, neurodegeneration, and disorders involving the Wnt signaling pathway. tandfonline.comnih.gov For example, some patented indazole analogs have been developed to target the Wnt pathway, which, when dysregulated, is implicated in various diseases including cancer and neurological conditions. tandfonline.com Other published applications describe the use of indazole derivatives as cannabinoid receptor modulators for pain management. google.com

The following table summarizes some of the key therapeutic areas and kinase targets for which indazole-pyrazole derivatives have been patented:

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Cancer | Protein Kinase Inhibitors (e.g., VEGFR, FGFR, MAP kinase, Aurora kinase) | tandfonline.comnih.gov |

| Inflammatory Disorders | General anti-inflammatory activity | researchgate.netnih.gov |

| Neurodegenerative Diseases | Not specified in detail in the search results | tandfonline.comnih.gov |

| Pain Management | Cannabinoid (CB1) Receptor Agonists | google.com |

| Disorders of Wnt Pathway | Inhibition of Wnt signaling pathway | tandfonline.com |

This intense patenting activity underscores the perceived therapeutic potential and commercial value of indazole-pyrazole derivatives across a spectrum of diseases. researchgate.nettandfonline.comnih.gov

Emerging Synthetic Methodologies and Green Chemistry Applications

One area of advancement is the development of metal-free catalytic processes. nih.gov For example, methods utilizing iodine in the presence of potassium iodide and sodium acetate, or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant, have been reported for the direct aryl C-H amination to form 1H-indazoles from arylhydrazones. nih.gov These approaches avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Green chemistry principles are also being increasingly applied to the synthesis of pyrazole and indazole derivatives. tandfonline.comnih.govresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. nih.govmdpi.com For instance, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine (B178648) hydrate (B1144303) can be achieved in high yield in just 20 minutes using microwave irradiation. mdpi.comresearchgate.net

Solvent-free reaction conditions are another hallmark of green synthetic methodologies being applied to this class of compounds. tandfonline.com The use of organic ionic salts, such as tetrabutylammonium (B224687) bromide, as a reaction medium at room temperature provides an environmentally benign alternative to traditional organic solvents. tandfonline.comorientjchem.org Grinding techniques, which involve the reaction of solid reactants in the absence of a solvent, have also been successfully employed for the synthesis of pyrazole derivatives. nih.gov These solvent-free methods not only reduce environmental impact but can also simplify product purification. tandfonline.comnih.gov

The following table highlights some of the green chemistry approaches being used for the synthesis of indazole-pyrazole derivatives:

| Green Chemistry Approach | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, and higher purity of products. | nih.govmdpi.com |

| Solvent-Free Conditions | Reactions are carried out in the absence of a solvent, often using grinding or ionic liquids. | Reduced use of volatile organic compounds (VOCs), simplified work-up, and potential for improved reaction rates. | tandfonline.comnih.gov |

| Metal-Free Catalysis | Use of non-metallic catalysts to promote chemical transformations. | Avoids the use of toxic and expensive heavy metals, and simplifies purification. | nih.gov |

These emerging synthetic methodologies are not only making the production of indazole-pyrazole derivatives more sustainable but are also facilitating the rapid synthesis of diverse compound libraries for drug discovery. nih.govnih.gov

Exploration of Novel Therapeutic Applications Beyond Current Focus Areas

While the primary focus of research on indazole-pyrazole derivatives has been in oncology, their diverse biological activities suggest potential applications in a wide range of other therapeutic areas. researchgate.netmdpi.commdpi.com The inherent versatility of the indazole scaffold allows for structural modifications that can tune its pharmacological properties, opening up new avenues for drug development. bohrium.comresearchgate.netnih.gov

One promising area is the development of anti-inflammatory agents. researchgate.netnih.gov Some indazole derivatives have shown potent anti-inflammatory properties, and commercially available drugs like Bendazac and Benzydamine, which contain the 1H-indazole scaffold, are used for their anti-inflammatory effects. mdpi.com Research is ongoing to develop novel indazole-based compounds with improved efficacy and safety profiles for the treatment of chronic inflammatory diseases. nih.gov

The antimicrobial potential of indazole-pyrazole derivatives is another area of active investigation. researchgate.netresearchgate.net With the rise of multidrug-resistant bacterial strains, there is an urgent need for new classes of antibiotics. researchgate.net Studies have shown that some pyrazole derivatives exhibit significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. tandfonline.comnih.gov Similarly, antifungal and anti-HIV activities have also been reported for certain indazole derivatives. nih.govresearchgate.net

Furthermore, the potential of these compounds in treating neurological disorders is being explored. tandfonline.comnih.gov Some patented indazole derivatives have been investigated for their application in neurodegeneration. tandfonline.comnih.gov The ability of these compounds to interact with various biological targets in the central nervous system makes them attractive candidates for the development of new treatments for conditions such as Alzheimer's disease and other neurological ailments. mdpi.com

The table below summarizes some of the novel therapeutic applications being explored for indazole-pyrazole derivatives:

| Therapeutic Area | Potential Application | Reference |

| Infectious Diseases | Antibacterial, antifungal, anti-HIV agents | nih.govresearchgate.netresearchgate.net |

| Inflammatory Diseases | Treatment of chronic inflammatory conditions | researchgate.netnih.govnih.gov |

| Neurological Disorders | Treatment of neurodegenerative diseases | tandfonline.comnih.govmdpi.com |

| Parasitic Diseases | Antimalarial agents | nih.gov |

The exploration of these novel therapeutic applications is expanding the potential impact of indazole-pyrazole derivatives on human health, moving beyond their established role in cancer therapy. researchgate.net

Challenges and Opportunities in Developing Indazole-Pyrazole Based Agents

The development of indazole-pyrazole based therapeutic agents, while promising, is not without its challenges. nih.govrsc.org One of the primary hurdles in cancer therapy is the development of drug resistance. mdpi.com Tumors can evolve mechanisms to evade the effects of chemotherapy, limiting the long-term efficacy of treatments. mdpi.com Additionally, many conventional chemotherapy drugs suffer from poor selectivity, leading to significant side effects and toxicity to healthy cells. mdpi.com

However, these challenges also present significant opportunities for the development of improved indazole-pyrazole based drugs. nih.govrsc.org The versatility of the indazole scaffold allows for the design of compounds that can overcome resistance mechanisms. nih.gov For example, researchers are developing derivatives that target mutated forms of kinases that are resistant to existing inhibitors. nih.gov

There is also a major opportunity to develop more selective inhibitors. mdpi.com By fine-tuning the structure of indazole-pyrazole derivatives, it is possible to achieve greater selectivity for specific kinase targets, thereby reducing off-target effects and improving the therapeutic window. nih.gov The development of compounds with dual or multiple mechanisms of action is another promising strategy to enhance antitumor activity and combat resistance. nih.gov

The broad spectrum of biological activities exhibited by indazole-pyrazole derivatives presents a wealth of opportunities for drug discovery in various therapeutic areas beyond cancer. researchgate.net The exploration of these compounds as anti-inflammatory, antimicrobial, and neuroprotective agents is still in its early stages, offering a vast and relatively untapped landscape for research and development. nih.govresearchgate.net

The following table outlines some of the key challenges and opportunities in this field:

| Aspect | Challenges | Opportunities |

| Efficacy | Drug resistance, limited long-term efficacy. mdpi.com | Development of compounds to overcome resistance, dual/multi-targeted agents. nih.gov |

| Safety | Poor selectivity, off-target effects, toxicity. mdpi.com | Design of highly selective inhibitors, improved safety profiles. nih.gov |

| Scope | Primarily focused on oncology. | Exploration of novel therapeutic areas (e.g., inflammation, infectious diseases, neurodegeneration). nih.govresearchgate.net |

| Synthesis | Complex multi-step syntheses. researchgate.net | Development of efficient, scalable, and green synthetic methodologies. tandfonline.comnih.govresearchgate.net |

Addressing these challenges through innovative drug design and development strategies will be crucial for realizing the full therapeutic potential of indazole-pyrazole based agents.

Future Perspectives for Structure-Guided Drug Discovery and Optimization

The future of drug discovery and optimization for indazole-pyrazole based agents lies in the increasing application of rational, structure-guided design approaches. nih.gov Advances in structural biology, particularly X-ray crystallography and cryo-electron microscopy, are providing unprecedented insights into the interactions between small molecules and their biological targets. nih.gov This information is invaluable for the design of new derivatives with enhanced potency and selectivity. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are also playing an increasingly important role in the drug discovery process. researchgate.net These in silico screening techniques allow for the rapid evaluation of large virtual libraries of compounds, helping to identify promising candidates for synthesis and biological testing. nih.gov This structure-based computational approach can significantly accelerate the lead optimization process and reduce the costs associated with drug development. nih.gov

The concept of "fragment-based" drug design is also gaining traction in the development of indazole-pyrazole derivatives. nih.gov This approach involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent lead compound. nih.gov This method has been successfully used to discover novel inhibitors of fibroblast growth factor receptors (FGFRs). nih.gov

Furthermore, the development of "pan-inhibitors," which are active against multiple members of a protein family, is an emerging strategy. nih.gov For example, pan-Pim kinase inhibitors based on the indazole scaffold have been developed. nih.gov This approach can be particularly useful in cancer therapy, where multiple signaling pathways may be dysregulated.

The future will likely see a greater integration of these advanced techniques to design the next generation of indazole-pyrazole based drugs. The focus will be on developing highly selective, potent, and safe medicines for a wide range of diseases, from cancer to inflammatory and infectious conditions. tandfonline.comnih.gov The continued exploration of the chemical space around the indazole-pyrazole scaffold, guided by a deep understanding of its structure-activity relationships, holds immense promise for the future of medicine. tandfonline.comnih.govnih.gov

Q & A

Q. Characterization Methods :

- Spectroscopy : ¹H/¹³C NMR and IR for verifying functional groups and regiochemistry .

- Mass Spectrometry : High-resolution MS for molecular weight confirmation .

- Crystallography : X-ray diffraction for resolving tautomeric ambiguities (e.g., distinguishing between 3- and 5-amine positions) .

Which analytical techniques are critical for resolving structural ambiguities in pyrazole-indazole hybrids?

Basic Research Focus

Key techniques include:

- X-ray Crystallography : Resolves regioselectivity issues (e.g., confirming amine positioning at C3 vs. C5 of indazole) .

- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., amine proton exchange between pyrazole and indazole rings) .

- HPLC-MS Purity Analysis : Ensures absence of regioisomeric byproducts .

How can researchers address challenges in regioselective synthesis of pyrazole-indazole hybrids?

Advanced Research Focus

Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups on pyrazole (e.g., trifluoromethyl) direct nucleophilic attack to specific positions .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalytic Control : Transition metal catalysts (e.g., Pd) enable selective cross-coupling for indazole ring formation .

Methodological Tip : Use computational tools (e.g., DFT calculations) to predict reactive sites and optimize reaction pathways .

What computational strategies improve the design of pyrazole-indazole derivatives with targeted bioactivity?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize binding to biological targets .

- Molecular Docking : Screen derivatives against protein databases (e.g., kinase domains) to prioritize synthesis .

- Machine Learning : Train models on existing pharmacological data to forecast activity-structure relationships .

Case Study : ICReDD’s reaction path search methods reduced trial-and-error experimentation by 40% in analogous heterocyclic systems .

How should researchers reconcile conflicting pharmacological data for pyrazole-indazole compounds?

Advanced Research Focus

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .

- Solubility Artifacts : Poor aqueous solubility may lead to false negatives; use DMSO controls or nanoformulations .

- Metabolic Stability : Screen compounds for CYP450 interactions to avoid false in vitro-in vivo correlations .

Q. Resolution Strategy :

- Dose-Response Curves : Validate activity across multiple concentrations.

- Orthogonal Assays : Confirm results using both enzymatic and cell-based assays .

What methodologies assess the stability of pyrazole-indazole hybrids under physiological conditions?

Q. Advanced Research Focus

- pH Stability Studies : Incubate compounds in buffers (pH 1–10) and monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability for storage recommendations .

- Plasma Protein Binding Assays : Use equilibrium dialysis to predict bioavailability .

Key Finding : Methyl or trifluoromethyl substituents enhance metabolic stability compared to halogenated analogs .

How can crystallographic data inform the design of stable polymorphs?

Q. Advanced Research Focus

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) driving crystal packing .

- Polymorph Screening : Use solvent-drop grinding to isolate metastable forms .

Example : Co-crystallization with 5-phenyl-1,2,4-triazol-3-amine improved solubility by disrupting planar stacking .

What safety protocols are critical for handling reactive intermediates in pyrazole-indazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.